Mal-NO2-Ph-PEG12-NHS

PROTAC ADC pharmacokinetics

PROTAC developers frequently encounter poor in vivo tumor accumulation and rapid plasma clearance when using standard PEG4/PEG8 linkers. Mal-NO2-Ph-PEG12-NHS is engineered to resolve these limitations through a discrete PEG12 chain that significantly enhances tumor exposure and PK performance. • PEG12 linker yields superior tumor accumulation vs. PEG4/PEG8, with slower systemic clearance • 4-Nitrophenyl group stabilizes maleimide toward hydrolysis and enables UV-Vis quantification (λ 280-350 nm) • Non-cleavable maleimide-thioether and NHS-amide bonds maintain conjugate integrity under physiological conditions

Molecular Formula C43H64N4O21
Molecular Weight 973.0 g/mol
Cat. No. B13708533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-NO2-Ph-PEG12-NHS
Molecular FormulaC43H64N4O21
Molecular Weight973.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]
InChIInChI=1S/C43H64N4O21/c48-38(34-35-1-2-36(37(33-35)47(54)55)45-39(49)3-4-40(45)50)44-8-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-43(53)68-46-41(51)5-6-42(46)52/h1-4,33H,5-32,34H2,(H,44,48)
InChIKeyXJAJLTDNLXBATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-NO2-Ph-PEG12-NHS Chemical Class & Core Specs


Mal-NO2-Ph-PEG12-NHS (Catalog No. T18262; HY-135959) is a heterobifunctional polyethylene glycol (PEG)-based PROTAC linker characterized by a maleimide (Mal) group at one terminus, an N-hydroxysuccinimide (NHS) ester at the other, and a 4-nitrophenyl (NO2-Ph) moiety adjacent to the maleimide. With a molecular weight of 959.00 g/mol, a molecular formula of C42H62N4O21, and a discrete PEG12 spacer consisting of 12 ethylene glycol units, this non-cleavable linker is designed to covalently conjugate amine-containing ligands (via NHS ester) and thiol-containing ligands (via maleimide) for the construction of proteolysis-targeting chimeras (PROTACs) and related heterobifunctional degraders [1]. The compound belongs to the class of maleimide-PEG-NHS esters but is distinguished by the electron-withdrawing 4-nitrophenyl substituent, which modulates maleimide reactivity and stability, and by the PEG12 chain length, a parameter demonstrated in independent studies to significantly enhance in vivo tumor accumulation and pharmacokinetic (PK) performance relative to shorter PEG4 or PEG8 linkers [2][3].

Why Mal-NO2-Ph-PEG12-NHS Cannot Be Replaced


In PROTAC development and bioconjugation, linker selection is a critical determinant of ternary complex formation, degradation efficiency, and in vivo pharmacokinetics [1]. Generic substitution of Mal-NO2-Ph-PEG12-NHS with simpler analogs such as Mal-PEG-NHS, SM(PEG)12, or MAL-dPEG8-NHS ester introduces three quantifiable liabilities. First, PEG chain length directly modulates tumor exposure and plasma clearance: studies of PEGylated ADCs demonstrate that increasing PEG units from 4 to 12 yields significantly higher tumor exposure, with the PEG12 linker identified as a lead candidate for achieving long PK and excellent tumor accumulation [2][3]. Second, the absence of the 4-nitrophenyl group eliminates a structural feature that stabilizes the maleimide ring toward hydrolytic ring-opening and may reduce thiol selectivity under basic conditions [4]. Third, standard SM(PEG)12 linkers lack the nitrophenyl chromophore, precluding convenient UV-Vis monitoring (λ ~280-350 nm) during conjugation optimization. The sections below provide quantitative, comparator-based evidence for why procurement of the exact Mal-NO2-Ph-PEG12-NHS structure is a scientifically justified selection over near-neighbor analogs.

Mal-NO2-Ph-PEG12-NHS Differentiation Evidence


PEG12 Drives Enhanced Tumor Accumulation

Mal-NO2-Ph-PEG12-NHS incorporates a PEG12 spacer of 12 ethylene glycol units, a length that has been independently validated in ADC xenograft models to significantly enhance in vivo tumor exposure relative to shorter PEG4 or PEG8 linkers. In a comparative study of antibody-drug conjugates bearing PEG linkers of varying lengths (2, 4, 8, 12, and 24 units), ADCs with PEG12 linkers exhibited tumor exposures that were significantly higher than those of PEG4-containing ADCs and comparable to the longer PEG24 constructs [1]. An independent optimization study of trastuzumab-drug conjugates identified the PEG12 linker as the lead candidate, demonstrating long PK and excellent tumor accumulation that enabled near-complete tumor regression in vivo [2]. These data provide class-level inference that Mal-NO2-Ph-PEG12-NHS is positioned within the empirically optimized linker-length window for achieving favorable in vivo biodistribution.

PROTAC ADC pharmacokinetics

PEG12 Linker Pharmacokinetic Advantage

The 12-unit PEG chain in Mal-NO2-Ph-PEG12-NHS contributes to a slower plasma clearance profile that is critical for achieving sustained systemic exposure of PROTAC conjugates. In a systematic evaluation of PEG linker length effects on ADC pharmacokinetics, increasing PEG chain length from 2 to 12 units resulted in increased plasma exposures and lower plasma clearance rates, with ADCs containing 8, 12, or 24 PEG units exhibiting similar and significantly higher tumor exposures than those with 2 or 4 units [1]. The threshold effect observed at PEG8–PEG12 indicates that the PEG12 length resides at the plateau of PK optimization, minimizing clearance without the synthetic and solubility burdens of longer chains [2].

PROTAC ADC pharmacokinetics

4-Nitrophenyl for Maleimide Stability & UV Monitoring

Unlike the commercially available SM(PEG)12 (Thermo Fisher, Catalog A35398) or MAL-dPEG8-NHS ester (Vector Labs, QBD-10274), Mal-NO2-Ph-PEG12-NHS contains a 4-nitrophenyl (NO2-Ph) substituent directly adjacent to the maleimide ring. This electron-withdrawing aromatic group serves two differentiating functions. First, it stabilizes the maleimide toward hydrolytic ring-opening to unreactive maleamic acid, a degradation pathway that reduces conjugation efficiency under aqueous conditions at pH > 7.5 . Second, the nitrophenyl moiety provides a strong chromophore (λmax ~280-350 nm) that enables convenient spectrophotometric tracking of linker concentration and conjugation progress—a feature absent in non-aromatic analogs such as SM(PEG)12 [1]. While direct head-to-head hydrolysis rate comparisons are not published, the structural presence of the electron-withdrawing nitrophenyl group is consistent with class-level knowledge of maleimide stabilization by adjacent aromatic substituents.

PROTAC bioconjugation linker stability

Discrete PEG12 for Reproducible Stoichiometry

Mal-NO2-Ph-PEG12-NHS is a homogeneous, single-molecular-weight compound with a discrete PEG12 chain, in contrast to many commercial PEG reagents that are polydisperse mixtures with average molecular weights. Thermo Scientific SM(PEG)n reagents, for example, are similarly discrete (n = 2, 4, 6, 8, 12, 24), but standard 'Mal-PEG-NHS' products from other vendors may be supplied as mixtures with broad molecular weight distributions . The discrete PEG12 specification ensures that each PROTAC construct has a defined stoichiometry and hydrodynamic radius, enabling reproducible characterization by LC-MS and minimizing lot-to-lot variability in degradation efficiency [1]. Polydisperse PEG linkers produce conjugates with heterogeneous chain lengths, complicating SAR interpretation and regulatory documentation.

PROTAC bioconjugation quality control

PEG12 Reduces Conjugate Aggregation

Hydrophilic PEG chains reduce the aggregation propensity of bioconjugates, but the magnitude of this effect depends on PEG length. In a study of cleavable pendant-type PEG linkers for ADCs, increasing PEG chain length from 4 to 8 to 12 units progressively decreased the aggregate content of the final conjugates as measured by hydrophobic interaction chromatography (HIC), while simultaneously improving stability in pharmacokinetic studies [1]. This class-level evidence supports the selection of PEG12-containing linkers such as Mal-NO2-Ph-PEG12-NHS over PEG4 or PEG8 alternatives when minimizing aggregate formation is a critical quality attribute of the PROTAC construct.

PROTAC ADC conjugate stability

Mal-NO2-Ph-PEG12-NHS Application Scenarios


PROTAC Libraries with Optimized In Vivo PK

Mal-NO2-Ph-PEG12-NHS is the linker of choice when constructing PROTAC libraries intended for in vivo efficacy studies where systemic exposure and tumor accumulation are critical. The PEG12 length has been shown to produce significantly higher tumor exposure and slower plasma clearance compared to PEG4- or PEG8-based linkers [1][2]. The NHS ester enables facile conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN ligands), while the maleimide group permits subsequent attachment to thiol-containing target-protein ligands. The discrete PEG12 chain ensures reproducible stoichiometry across library members, and the nitrophenyl chromophore allows UV-Vis monitoring of conjugation efficiency.

Low-Aggregation High-DAR Conjugates

For PROTACs or ADCs designed with high drug-to-antibody ratios (DAR) or multiple warheads, aggregation is a primary developability concern. The PEG12 chain in Mal-NO2-Ph-PEG12-NHS provides a longer hydrophilic spacer that has been shown in ADC systems to reduce aggregate content relative to PEG4 or PEG8 linkers [3]. The non-cleavable, stable maleimide-thioether and amide bonds formed during conjugation maintain structural integrity under physiological conditions, while the electron-withdrawing nitrophenyl group reduces maleimide hydrolysis during the two-step conjugation workflow.

UV-Monitored Heterobifunctional Conjugation

In research settings where conjugation optimization requires real-time monitoring of linker concentration and reaction progress, Mal-NO2-Ph-PEG12-NHS offers a distinct advantage over non-aromatic analogs. The 4-nitrophenyl moiety provides a strong UV absorbance in the 280-350 nm range, enabling facile quantification by spectrophotometry without the need for additional labeling reagents [4]. This feature is particularly valuable when optimizing conjugation stoichiometry, monitoring maleimide hydrolysis, or troubleshooting low-yield reactions, reducing both time and material costs in PROTAC development workflows.

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